![molecular formula C12H13N3O2 B1271796 3-Morpholin-4-yl-quinoxalin-2-ol CAS No. 2725-16-8](/img/structure/B1271796.png)
3-Morpholin-4-yl-quinoxalin-2-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-yl-quinoxalin-2-ol consists of a quinoxaline ring attached to a morpholine ring . The IUPAC name is 3-morpholin-4-yl-1H-quinoxalin-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Morpholin-4-yl-quinoxalin-2-ol include a molecular weight of 231.25 g/mol and a molecular formula of C12H13N3O2. Unfortunately, specific details such as melting point, boiling point, and density were not found .Scientific Research Applications
Proteomics Research
3-Morpholin-4-yl-quinoxalin-2-ol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level.
Heterogeneous Catalysis
This compound has been used in heterogeneous catalysis reactions . Heterogeneous catalysis is a type of catalysis in which the phase of catalysts differs from that of the reactants or products. The reactions of quinoxalin-2(1H)-ones, including 3-Morpholin-4-yl-quinoxalin-2-ol, are classified by different types of catalytic materials .
C–H Functionalization
3-Morpholin-4-yl-quinoxalin-2-ol has been used in C–H functionalization . This process involves the conversion of a carbon–hydrogen bond to a carbon–X bond (X = any atom), which is a powerful tool for constructing complex molecules from simple precursors .
Materials Science
This compound has promising applications in materials science . It could be used in the development of new materials with unique properties, such as high strength, light weight, resistance to heat, or electrical conductivity .
Medicinal Chemistry
3-Morpholin-4-yl-quinoxalin-2-ol has applications in medicinal chemistry . It could be used in the design and synthesis of new drugs, particularly those based on heterocyclic compounds .
Green and Sustainable Reaction Methods
This compound contributes to the development of green and sustainable reaction methods . Heterogeneous catalytic reactions of quinoxalin-2(1H)-ones provide an atomically economical, environmentally friendly, and sustainable approach for the preparation of a wide range of functionalized quinoxalin-2(1H)-ones .
Mechanism of Action
Target of Action
The primary target of 3-Morpholin-4-yl-quinoxalin-2-ol is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .
Mode of Action
3-Morpholin-4-yl-quinoxalin-2-ol significantly inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This inhibition blocks the entry of the virus into the host cells, thereby preventing infection .
Biochemical Pathways
The biochemical pathways affected by 3-Morpholin-4-yl-quinoxalin-2-ol are primarily related to the life cycle of PRRSV. By inhibiting the interaction between the virus and its cellular receptor, the compound disrupts the viral entry process, which is a crucial step in the viral replication cycle .
Future Directions
Research into the applications of 3-Morpholin-4-yl-quinoxalin-2-ol and similar compounds is ongoing. One study identified a novel strategy to potentially prevent PRRSV infection in pigs by blocking the PRRSV-CD163 interaction with small molecules . This suggests potential future directions for the use of this compound in veterinary medicine.
properties
IUPAC Name |
3-morpholin-4-yl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHSLWERDNSQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368417 |
Source
|
Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-quinoxalin-2-ol | |
CAS RN |
2725-16-8 |
Source
|
Record name | 3-(4-Morpholinyl)-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2725-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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